1-Boc-3-(oxetan-3-ylidene)piperidine
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Overview
Description
1-Boc-3-(oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring. The presence of these rings makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of 1-Boc-3-(oxetan-3-ylidene)piperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Chemical Reactions Analysis
1-Boc-3-(oxetan-3-ylidene)piperidine undergoes various types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as sodium borohydride or hydrogen peroxide.
Substitution Reactions: It can participate in substitution reactions, particularly nucleophilic substitutions, where the oxetane ring can be opened or modified.
Common Reagents and Conditions: Common reagents include dimethylsulfoxonium methylide for epoxide opening and trimethyloxosulfonium iodide for oxetane formation.
Major Products: The major products formed from these reactions include various substituted oxetanes and piperidines.
Scientific Research Applications
1-Boc-3-(oxetan-3-ylidene)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-3-(oxetan-3-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Boc-3-(oxetan-3-ylidene)piperidine can be compared with other similar compounds:
Azetidine: Similar in structure but lacks the oxetane ring.
Pyrrolidine: Another heterocyclic compound with a five-membered ring.
Morpholine: Contains both nitrogen and oxygen in a six-membered ring.
Unique Features: The presence of both oxetane and piperidine rings makes this compound unique in its reactivity and applications.
Properties
Molecular Formula |
C13H21NO3 |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(oxetan-3-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-4-5-10(7-14)11-8-16-9-11/h4-9H2,1-3H3 |
InChI Key |
RLMSVCZUOAPCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2COC2)C1 |
Origin of Product |
United States |
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